molecular formula C26H24N2O4 B2885727 N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114832-29-9

N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No.: B2885727
CAS No.: 1114832-29-9
M. Wt: 428.488
InChI Key: QLGIVAFDYHZHRR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenyl group, and a quinoline moiety, which are linked through an acetamide bridge. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the quinoline intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the quinoline intermediate with 2-ethoxyphenylamine in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

    Medicine: Its structural features suggest it could interact with various biological targets, making it a subject of interest in pharmacological research.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-((2-phenylquinolin-4-yl)oxy)acetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(2-ethoxyphenyl)-2-((2-(4-chlorophenyl)quinolin-4-yl)oxy)acetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.

  • **N-(2-ethoxyphenyl)-2-((2-

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-3-31-24-11-7-6-10-22(24)28-26(29)17-32-25-16-23(18-12-14-19(30-2)15-13-18)27-21-9-5-4-8-20(21)25/h4-16H,3,17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGIVAFDYHZHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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